N,N-Diethyl-2-[[2-(4-formylphenoxy)acetyl]-methylamino]acetamide
Description
N,N-Diethyl-2-[[2-(4-formylphenoxy)acetyl]-methylamino]acetamide is a structurally complex acetamide derivative characterized by a central acetamide backbone modified with a 4-formylphenoxy group, a methylamino substituent, and N,N-diethyl moieties. The compound integrates aromatic, carbonyl, and alkylamine functionalities, making it a versatile intermediate for synthesizing bioactive molecules or radiolabeled probes.
Properties
IUPAC Name |
N,N-diethyl-2-[[2-(4-formylphenoxy)acetyl]-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-4-18(5-2)15(20)10-17(3)16(21)12-22-14-8-6-13(11-19)7-9-14/h6-9,11H,4-5,10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJOJGVAGKHJLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(C)C(=O)COC1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-[[2-(4-formylphenoxy)acetyl]-methylamino]acetamide typically involves the reaction of 4-formylphenoxyacetic acid with N,N-diethylmethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification process may include crystallization or distillation to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-[[2-(4-formylphenoxy)acetyl]-methylamino]acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-[[2-(4-Carboxyphenoxy)acetyl]-methylamino]acetamide.
Reduction: 2-[[2-(4-Hydroxyphenoxy)acetyl]-methylamino]acetamide.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
N,N-Diethyl-2-[[2-(4-formylphenoxy)acetyl]-methylamino]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-[[2-(4-formylphenoxy)acetyl]-methylamino]acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The diethylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related acetamide derivatives based on molecular features, physicochemical properties, and functional applications. Key comparisons are summarized in Table 1 and discussed below.
Structural Similarities and Differences
N-(4-Chlorophenyl)-2-(4-formylphenoxy)acetamide (3d) Shares the 4-formylphenoxy-acetamide core but replaces the N,N-diethyl and methylamino groups with a 4-chlorophenyl substituent.
N,N-Diethyl-2-(4-methylphenyl)acetamide (F2) A DEPA analog with N,N-diethyl groups but substitutes the 4-formylphenoxy-methylamino chain with a 4-methylphenyl group. Simpler structure, optimized for insect repellency due to lipophilic aromatic substitution .
F-DPA (Pyrazolo[1,5a]pyrimidine Acetamide) Contains a pyrazolo-pyrimidine ring fused to the acetamide backbone, enhancing π-π stacking interactions for CNS receptor targeting. The 4-fluorophenyl group contrasts with the 4-formylphenoxy group in the target compound, affecting polarity and metabolic stability .
N-(4-Antipyrinyl)-2-(4-formylphenoxy)acetamide (3g) Features an antipyrinyl (pyrazolone) group instead of N,N-diethyl-methylamino substituents.
Physicochemical Properties
- The methylamino group may facilitate salt formation, further improving solubility .
Table 1: Comparative Analysis of N,N-Diethyl-2-[[2-(4-formylphenoxy)acetyl]-methylamino]acetamide and Related Compounds
Research Findings and Implications
- Synthetic Flexibility: The 4-formylphenoxy group enables Schiff base formation or nucleophilic additions, a feature exploited in porphyrin synthesis () but underutilized in DEPA analogs .
- Structure-Activity Relationships (SAR): N,N-Diethyl groups enhance lipophilicity and metabolic stability, critical for blood-brain barrier penetration in F-DPA .
- Gaps in Data : Biological activity data (e.g., IC₅₀, binding affinity) for the target compound are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
N,N-Diethyl-2-[[2-(4-formylphenoxy)acetyl]-methylamino]acetamide is a synthetic organic compound with notable biological activities that have drawn the attention of researchers in various fields, particularly in medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It features a unique combination of functional groups that contribute to its biological activity:
- Diethylamino group : Enhances membrane permeability and bioavailability.
- Formylphenoxyacetyl group : Potentially interacts with various biological targets.
This compound exhibits its biological activity primarily through:
- Covalent interactions : The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity.
- Enzyme modulation : Investigated for its role as a biochemical probe to study enzyme interactions, particularly in pathways related to inflammation and pain.
Antimicrobial Activity
Research has indicated that this compound may possess antimicrobial properties. For instance, studies have shown that derivatives of similar phenoxyacetamides exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) suggests that the presence of electron-donating groups enhances this activity.
Anti-inflammatory Properties
This compound has been explored for its potential anti-inflammatory effects. In vitro studies demonstrate that it may inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of chronic inflammatory diseases.
Anticancer Potential
Preliminary studies suggest that this compound could have anticancer properties. Similar compounds have shown efficacy against various cancer cell lines, including colon carcinoma (HCT-15). The IC50 values for related phenoxyacetamides indicate promising cytotoxic effects, warranting further investigation into this compound's potential as an anticancer agent.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A recent study evaluated the antimicrobial efficacy of phenoxyacetamides, revealing that compounds with similar structures had significant inhibitory effects on bacterial growth.
- Results : Compounds demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anti-inflammatory Mechanisms :
- Cytotoxicity Against Cancer Cell Lines :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N,N-Diethyl-2-(4-formylphenoxy)acetamide | Lacks methylamino group | Less versatile; lower bioactivity |
| N,N-Diethyl-2-(4-hydroxyphenoxy)acetamide | Hydroxyl instead of formyl | Different reactivity; potential for different therapeutic uses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
